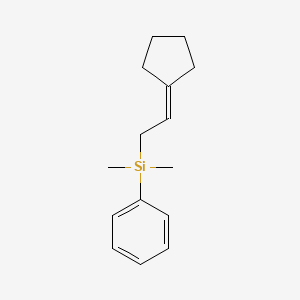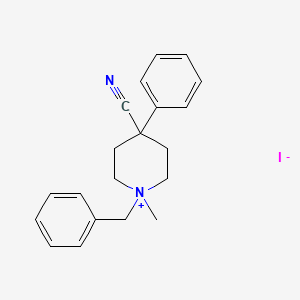
2-(4-Methylpent-3-en-1-yl)but-2-ene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpent-3-en-1-yl)but-2-ene-1,4-diol is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-3-en-1-yl)but-2-ene-1,4-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-1-ol with but-2-yne-1,4-diol under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpent-3-en-1-yl)but-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts, depending on the desired substitution.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Varied products depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(4-Methylpent-3-en-1-yl)but-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpent-3-en-1-yl)but-2-ene-1,4-diol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity and leading to various physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylpent-3-en-1-ol
- But-2-yne-1,4-diol
- 2-(4-Methylpent-3-en-1-yl)cyclohex-1-ene
Uniqueness
2-(4-Methylpent-3-en-1-yl)but-2-ene-1,4-diol is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .
Propiedades
Número CAS |
76480-92-7 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(4-methylpent-3-enyl)but-2-ene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)4-3-5-10(8-12)6-7-11/h4,6,11-12H,3,5,7-8H2,1-2H3 |
Clave InChI |
GIABTDUEDSBLGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCO)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


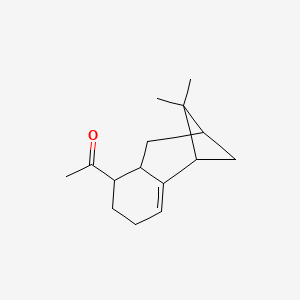


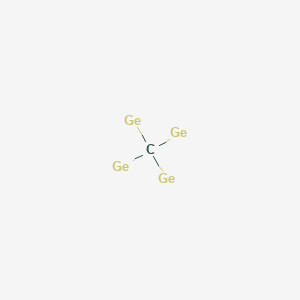


![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)
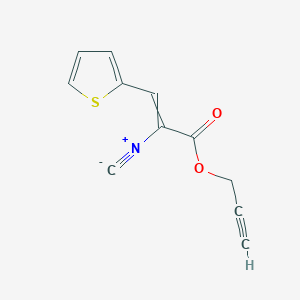

![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)
